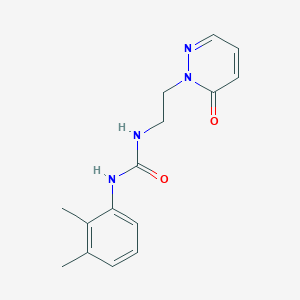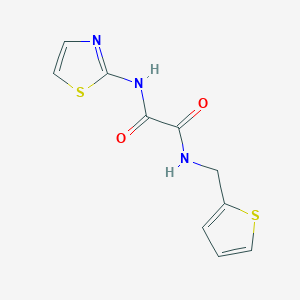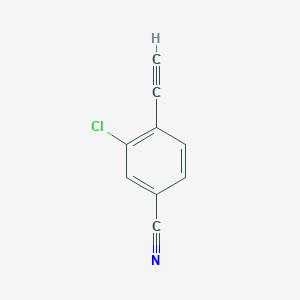
1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound with potential applications in scientific research. This compound is also known as DPU-1, and it belongs to the class of urea derivatives. The molecular formula of DPU-1 is C18H20N4O2, and its molecular weight is 324.38 g/mol. DPU-1 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of DPU-1 involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancer types, and its inhibition has been shown to have anti-cancer effects. DPU-1 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DPU-1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a mechanism that prevents cells from dividing and proliferating. DPU-1 has also been shown to induce DNA damage in cancer cells, which is a mechanism that triggers apoptosis. In addition, DPU-1 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses. These findings suggest that DPU-1 has potential as a therapeutic agent for cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPU-1 has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for CK2 inhibition. This allows for the use of lower concentrations of DPU-1 in experiments, which reduces the risk of off-target effects. Another advantage is its stability and solubility in various solvents, which allows for easy handling and preparation. However, one of the limitations of DPU-1 is its relatively high cost compared to other CK2 inhibitors. This may limit its use in large-scale experiments or screening assays.
Zukünftige Richtungen
There are several future directions for the use of DPU-1 in scientific research. One direction is the development of DPU-1 derivatives with improved potency and selectivity for CK2 inhibition. This may lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases. Another direction is the investigation of the synergistic effects of DPU-1 with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. This may lead to the development of combination therapies that have enhanced efficacy and reduced toxicity. Moreover, the use of DPU-1 in animal models of cancer and inflammatory diseases may provide valuable insights into its in vivo efficacy and safety. Overall, DPU-1 has potential as a valuable tool in scientific research and as a therapeutic agent for various diseases.
Synthesemethoden
DPU-1 can be synthesized using various methods, including the reaction of 2-aminopyridazine with 2-(2-bromoethyl)-3,3-dimethylcyclohexanone, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. Another method involves the reaction of 2-(2-bromoethyl)-3,3-dimethylcyclohexanone with 2-aminopyridazine, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. These methods have been optimized to obtain high yields of DPU-1.
Wissenschaftliche Forschungsanwendungen
DPU-1 has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPU-1 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress. Moreover, DPU-1 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. These findings suggest that DPU-1 has potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-5-3-6-13(12(11)2)18-15(21)16-9-10-19-14(20)7-4-8-17-19/h3-8H,9-10H2,1-2H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHESUDKOJBUDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)

![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)
